molecular formula C6H8O2 B13117933 3-(Hydroxymethyl)cyclopent-2-enone

3-(Hydroxymethyl)cyclopent-2-enone

Cat. No.: B13117933
M. Wt: 112.13 g/mol
InChI Key: OPIYXVSOCQPLBB-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)cyclopent-2-enone is a cyclopentenone derivative featuring a hydroxymethyl (-CH₂OH) substituent at the C3 position of the cyclopentenone ring. Its molecular formula is C₆H₈O₂ (inferred from structural analogs in the evidence). It serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and chiral building blocks .

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

3-(hydroxymethyl)cyclopent-2-en-1-one

InChI

InChI=1S/C6H8O2/c7-4-5-1-2-6(8)3-5/h3,7H,1-2,4H2

InChI Key

OPIYXVSOCQPLBB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C1CO

Origin of Product

United States

Scientific Research Applications

3-(Hydroxymethyl)cyclopent-2-enone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)cyclopent-2-enone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It is known to influence oxidative stress pathways and inflammatory responses, which are critical in its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 3-(hydroxymethyl)cyclopent-2-enone, highlighting differences in substituents, physical properties, reactivity, and applications:

Compound Name Substituents Molecular Formula Physical Properties Key Reactivity/Applications References
3-(Hydroxymethyl)cyclopent-2-enone C3: -CH₂OH C₆H₈O₂ Not explicitly reported; inferred higher polarity due to -CH₂OH. - Participates in aldol reactions.
- Precursor for antimicrobial/anticancer agents.
3-Hydroxy-2-phenylcyclopent-2-enone C2: phenyl; C3: -OH C₁₁H₁₀O₂ Melting point: 233–234°C (decomp); Density: 1.284 g/cm³; pKa: ~4.22. - Stabilized via intramolecular hydrogen bonding.
- Used in asymmetric synthesis.
3-Ethyl-2-hydroxycyclopent-2-en-1-one C2: -OH; C3: ethyl C₇H₁₀O₂ Used as a flavoring agent (ethylcyclopentenolone). - Enzymatic kinetic resolution for chiral synthesis.
3-Methyl-2-(pentyloxy)cyclopent-2-enone C2: pentyloxy; C3: methyl C₁₁H₁₈O₂ Similarity score: 0.88 to other cyclopentenones. - Explored in fragrance and organic synthesis.
4,5-Dihydroxy-3-(formyl)cyclopent-2-enone acetonide C3: formyl; C4/C5: dihydroxy C₁₀H₁₂O₅ Synthesized via Horner reaction and ozonolysis. - Chiral building block for prostanoids. - Absolute configuration confirmed by X-ray.

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